

S-Me-DM4: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: S-Me-DM4

Cat. No.: B12406346

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An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Potent Maytansinoid Metabolite

Introduction

S-Me-DM4, the S-methylated metabolite of the potent maytansinoid DM4, is a critical molecule in the field of antibody-drug conjugates (ADCs). As the primary cellular metabolite of DM4-containing ADCs, a thorough understanding of its chemical and pharmacological properties is paramount for the development of safe and effective cancer therapeutics.^{[1][2]} This technical guide provides a comprehensive overview of **S-Me-DM4**, including its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals working on ADCs and targeted cancer therapies.

Chemical Structure and Physicochemical Properties

S-Me-DM4 is a derivative of maytansine, a 19-membered ansa macrolide.^[3] It is formed intracellularly through the S-methylation of DM4, a thiol-containing maytansinoid, by methyltransferases.^{[4][5]} This modification from a thiol to a thioether enhances its lipophilicity and membrane permeability, which is thought to contribute to the "bystander effect" where the cytotoxic agent can diffuse out of the target cell and kill neighboring cancer cells.

Below is a table summarizing the key physicochemical properties of **S-Me-DM4**.

Property	Value	Reference(s)
Chemical Name	S-Methyl DM4 (Ravatansine)	
Synonyms	N2'-Deacetyl-N2'-(4-methyl-4-(methylthio)-1-oxopentyl)maytansine	
Molecular Formula	C ₃₉ H ₅₆ ClN ₃ O ₁₀ S	
Molecular Weight	794.40 Da	
CAS Number	890654-03-2	
Appearance	White to off-white solid	MedChemExpress
Solubility	Soluble in DMSO (≥ 2.5 mg/mL)	
Predicted Water Solubility	0.00145 mg/mL	
Predicted logP	4.89 (ALOGPS), 5.65 (Chemaxon)	
Predicted pKa (Strongest Acidic)	3.75	
Predicted pKa (Strongest Basic)	-1	
Storage Conditions	Store at -20°C, protect from light, stored under nitrogen. Stock solutions: -80°C for 6 months, -20°C for 1 month.	
Purity	≥ 99% by C18 HPLC	

Pharmacological Properties

S-Me-DM4 is a highly potent microtubule-depolymerizing agent, exerting its cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

The following table summarizes the known pharmacological properties of **S-Me-DM4**.

Property	Value	Cell Line	Reference(s)
Mechanism of Action	Microtubule/Tubulin Inhibitor	N/A	
Cytotoxicity (IC ₅₀)	0.026 nM	KB	
Inhibition of Microtubule Assembly (IC ₅₀)	1.7 ± 0.4 µmol/L	N/A	

Experimental Protocols

Synthesis of S-Me-DM4

The synthesis of **S-Me-DM4** is achieved through the methylation of its precursor, DM4. While a detailed, step-by-step protocol for this specific reaction is not extensively published, it is described as a reaction of DM4 with an excess of methyl iodide and N,N-diisopropylethylamine in N,N-dimethylformamide (DMF), followed by purification via reverse-phase preparatory HPLC.

A detailed protocol for the synthesis of the precursor, DM4, involves a multi-step process starting from 4-Mercapto-4-methylpentanoic acid.

HPLC-DAD Method for Quantification of S-Me-DM4

This protocol describes a validated method for the simultaneous quantification of DM4 and **S-Me-DM4** in plasma samples.

1. Sample Preparation:

- Perform a simple protein precipitation of the plasma sample with acetonitrile.
- Dry 1 mL of the supernatant.
- Re-suspend the sample in N,N-Dimethylacetamide (DMA).

2. Chromatographic Conditions:

- Column: Reversed-phase GraceSmart RP18 (4.6 × 150 mm, 5 µm), thermostated at 40 °C.
- Mobile Phase: Isocratic elution with milliQ water and methanol (25:75, v:v), both acidified with 0.1% v/v formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: DAD detector at a wavelength of 254 nm.

3. Method Validation Parameters:

- Limit of Detection (LOD): 0.025 µg/mL.
- Limit of Quantification (LOQ): 0.06 µg/mL.
- Linearity Range: 0.06–20 µg/mL.

Microtubule Assembly Assay

This protocol is used to determine the inhibitory effect of **S-Me-DM4** on microtubule polymerization.

1. Materials:

- Microtubule protein (MTP)
- **S-Me-DM4**
- GTP
- PEM buffer

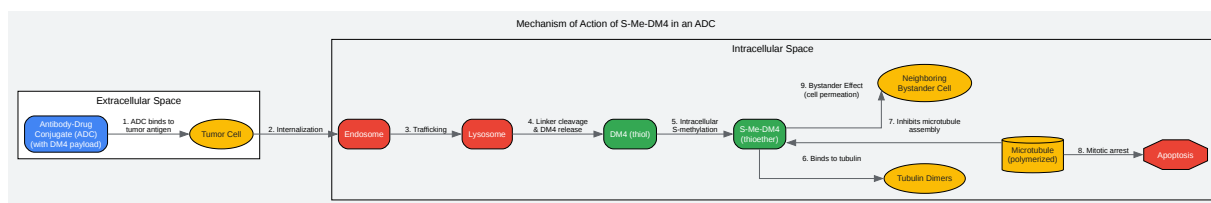
2. Procedure:

- Incubate MTP (3 mg/mL) with a range of **S-Me-DM4** concentrations (0–20 µmol/L) in the presence of 1 mmol/L GTP in PEM buffer.

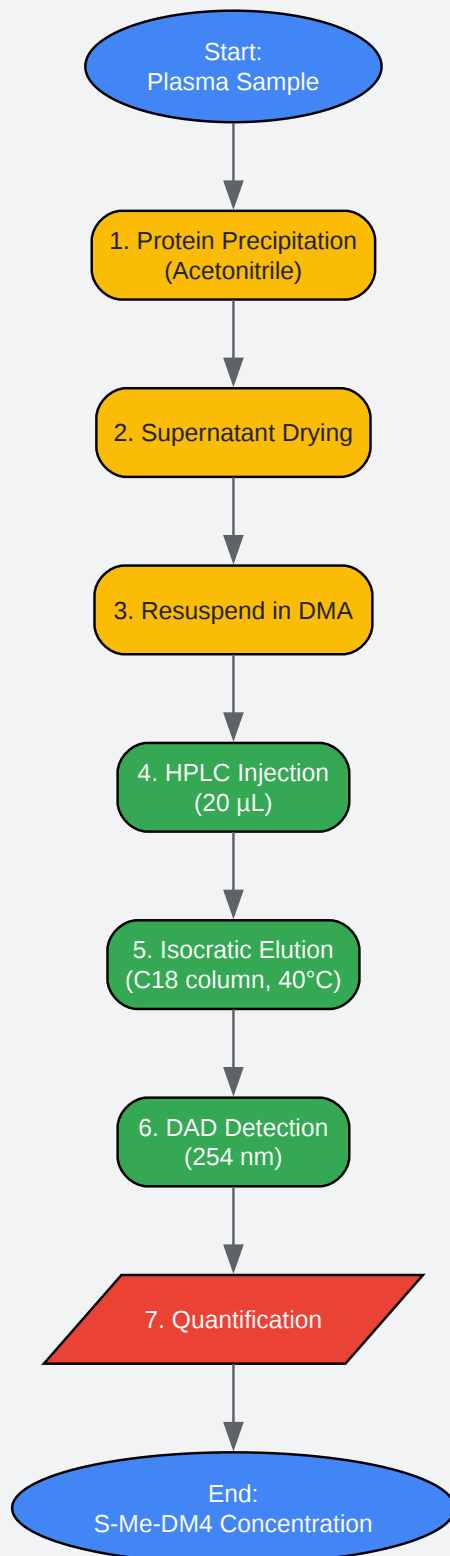
- The incubation is carried out at 30°C for 45 minutes.
- For sedimentation assays, centrifuge the formed polymers at 35,000 × g for 1 hour at 30°C.
- Depolymerize the microtubule pellets at 0°C overnight.
- Determine the protein concentration of the depolymerized pellets.

Visualizations

Mechanism of Action of S-Me-DM4 within an ADC Context



Workflow for S-Me-DM4 Quantification by HPLC-DAD

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